An In-depth Technical Guide to (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chiral cyclic β-amino acid derivative that serves as a crucial building block in medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable component in the synthesis of peptidomimetics and pharmacologically active molecules, particularly in the development of therapeutics for neurological disorders. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its application as a precursor to GABA analogues and in the design of peptide-based inhibitors, highlighting its significance in modern drug discovery.
Core Structure and Stereochemistry
(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media.
The stereochemistry of this molecule is explicitly defined by the (1S,2R) designation according to the Cahn-Ingold-Prelog priority rules. This indicates that the stereocenter at carbon-1 (the carbon bearing the carboxylic acid group) has an S configuration, while the stereocenter at carbon-2 (the carbon bearing the amino group) has an R configuration. This specific spatial arrangement of the functional groups is critical for its biological activity and its utility as a chiral building block.[1] The cis relationship between the amino and carboxylic acid groups, while not explicitly stated in the IUPAC name, is implied by the (1S,2R) configuration on a cyclohexane ring.
The rigid cyclohexane ring restricts the conformational freedom of the molecule compared to its linear counterparts, a property that is highly desirable in drug design to enforce a specific bioactive conformation.
Physicochemical Properties
Quantitative data for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not extensively available in the public domain. The following tables summarize the available data for the parent compound and its common derivatives. It is noted that the hydrochloride salt is generally a white to off-white crystalline solid and is soluble in polar solvents like water and ethanol.[2]
Table 1: Physicochemical Properties of (1S,2R)-2-aminocyclohexanecarboxylic acid and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [2] |
| Melting Point | Data not available for the (1S,2R)-cyclohexane derivative. (For the analogous (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride: 162-166 °C) | [2] |
| Optical Rotation | Data not available for the hydrochloride salt. |
Table 2: Physicochemical Properties of Common Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Form | Optical Rotation | Source |
| (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid | C₂₂H₂₃NO₄ | 365.42 | Solid | [α]D = -7 ± 2º (c=1 in DMF) |
Synthesis and Resolution
The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexanecarboxylic acid typically involves the synthesis of a racemic mixture of the cis-isomer followed by chiral resolution.
Synthesis of cis-2-Aminocyclohexanecarboxylic Acid
A common route to cyclic β-amino acids involves the catalytic hydrogenation of the corresponding aromatic precursor. For instance, the synthesis of 4-aminocyclohexanecarboxylic acid, a related compound, is achieved by the hydrogenation of p-aminobenzoic acid.[5] A similar strategy can be applied for the synthesis of the 2-amino isomer. The hydrogenation of anthranilic acid (2-aminobenzoic acid) would yield a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid.
Chiral Resolution
The separation of the desired (1S,2R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used method.
Experimental Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid (Illustrative Example)
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Salt Formation: Dissolve the racemic mixture of the acid in a suitable solvent. Add a chiral resolving agent, such as (S)-phenylethylamine, in a specific molar ratio. The choice of molar ratio can be critical for selective crystallization of one diastereomeric salt.
-
Crystallization: Allow the diastereomeric salts to crystallize. The less soluble salt, containing one of the enantiomers of the acid, will precipitate out of the solution.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid from the chiral amine.
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Extraction and Purification: Extract the desired enantiomer into an organic solvent and purify further by recrystallization.
The enantiomeric excess (e.e.) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and stereochemistry of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on general principles and data from similar structures.
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¹H NMR: The protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-3.5 ppm). The protons on C1 and C2, being adjacent to the electron-withdrawing carboxylic acid and amino groups, would be expected to resonate at the downfield end of this range. The proton of the carboxylic acid (R-COOH) would appear as a broad singlet at a significantly downfield chemical shift (around 10-13 ppm). The protons of the ammonium group (R-NH₃⁺) would also be expected in the downfield region, often as a broad signal.
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¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the range of 170-180 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm), with C1 and C2 being the most deshielded.
X-ray Crystallography
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds.[9] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC of Amino Acids (General Procedure)
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Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are commonly used for the separation of amino acid derivatives.[10]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, a small amount of an acidic additive (e.g., trifluoroacetic acid) is often added to improve peak shape and resolution. For basic compounds, a basic additive (e.g., diethylamine) is used.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection is commonly used, often at a wavelength where the analyte absorbs.
-
Temperature: Column temperature is usually controlled to ensure reproducibility.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Drug Development
(1S,2R)-2-aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The structural rigidity of the cyclohexane ring makes 2-aminocyclohexanecarboxylic acid an attractive scaffold for the design of conformationally restricted GABA analogues. One of the most well-known drugs in this class is Gabapentin, which is structurally related, though not directly synthesized from the title compound. Gabapentin is used to treat epilepsy and neuropathic pain. The synthesis of Gabapentin often starts from 1,1-cyclohexanediacetic acid anhydride, which is then converted to the corresponding monoamide and subsequently undergoes a Hofmann or Curtius rearrangement to introduce the aminomethyl group.[11][12]
Logical Workflow: Role as a GABA Analogue Precursor
Caption: Logical workflow illustrating the role of the core structure in designing GABA analogues.
Building Block for Peptide-Based Inhibitors
The incorporation of constrained amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[13] This is a key strategy in the design of peptidomimetics with enhanced proteolytic stability and cell permeability, making them more suitable as drug candidates.[14] These structured peptides can be designed to inhibit protein-protein interactions that are implicated in various diseases.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow for solid-phase peptide synthesis incorporating the title compound.
Conclusion
(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a stereochemically defined and conformationally constrained building block with significant potential in drug discovery and development. Its utility as a precursor for GABA analogues and as a component of structured peptidomimetics underscores its importance in the design of novel therapeutics, particularly for neurological disorders. While detailed physicochemical and biological data for the parent hydrochloride salt are somewhat limited in publicly accessible literature, the established synthetic and analytical methodologies for related compounds provide a solid framework for its handling and application in a research setting. Further exploration of its incorporation into novel molecular entities is likely to yield promising new drug candidates.
References
- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid (189101-41-5) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24751168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.najah.edu [staff.najah.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 12. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
